molecular formula C30H46O4 B149905 16alpha-Hydroxydehydrotrametenolic acid CAS No. 176390-66-2

16alpha-Hydroxydehydrotrametenolic acid

Cat. No.: B149905
CAS No.: 176390-66-2
M. Wt: 470.7 g/mol
InChI Key: XSLKAKROJKMHIT-WIUKAADNSA-N
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Description

16alpha-Hydroxydehydrotrametenolic acid is a triterpenoid acid derived from the mycelium of the fungus Poria cocos. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications .

Mechanism of Action

Target of Action

16alpha-Hydroxydehydrotrametenolic acid is a triterpene acid that is fermented in the mycelium of the fungus Poria cocos . The primary target of this compound is the Mpro, the main protease of COVID-19 . This protease is critical for viral proteolytic maturation and is currently a key target in the design of potential inhibitors .

Mode of Action

The compound interacts with its target, the Mpro protease, by binding stably to the active site of Mpro with high levels of binding activity . This interaction inhibits the activity of the protease, thereby potentially inhibiting the maturation of the virus.

Biochemical Pathways

It is known that the compound’s inhibition of the mpro protease disrupts the proteolytic maturation of the virus, which is a crucial step in the virus’s life cycle .

Pharmacokinetics

It is known that the compound is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Mpro protease, which disrupts the life cycle of the virus . This could potentially lead to a decrease in viral replication and an overall reduction in viral load.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in alcohol-based solutions than in aqueous solutions . .

Biochemical Analysis

Biochemical Properties

It is known to have anti-inflammatory properties

Cellular Effects

16alpha-Hydroxydehydrotrametenolic acid has been shown to have inhibitory effects on NO production and iNOS expression in LPS-stimulated Raw264.7 cells . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

It has been suggested that it may bind to the active site of Mpro, a key target in the design of potential inhibitors for COVID-19 . This binding interaction could lead to changes in gene expression and enzyme activation or inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

16alpha-Hydroxydehydrotrametenolic acid is typically obtained through the fermentation of Poria cocos mycelium. The compound can be extracted and purified using solvents such as methanol and ethanol. It is slightly soluble in water and insoluble in ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Poria cocos. The mycelium is cultivated under controlled conditions to optimize the yield of the triterpenoid acids. The extraction process involves solvent extraction followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

16alpha-Hydroxydehydrotrametenolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Solvents: Methanol, ethanol, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

16alpha-Hydroxydehydrotrametenolic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

16alpha-Hydroxydehydrotrametenolic acid can be compared with other triterpenoid acids such as:

  • Pachymic acid
  • Poricoic acid A
  • Poricoic acid B

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which confers unique biological activities. For instance, its ability to inhibit the primary protease of COVID-19 is a distinctive feature that highlights its potential as an antiviral agent .

Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKAKROJKMHIT-WIUKAADNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 16α-Hydroxydehydrotrametenolic acid interact with xanthine oxidase, and what are the potential downstream effects?

A: The research paper identifies 16α-Hydroxydehydrotrametenolic acid as a mixed inhibitor of xanthine oxidase []. While the exact binding mechanism isn't fully detailed, mixed inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the enzymatic reaction. This inhibition of xanthine oxidase is significant because it can lead to a decrease in uric acid production. Since elevated uric acid levels are a hallmark of gout, this inhibitory action positions 16α-Hydroxydehydrotrametenolic acid as a potential therapeutic agent for managing this condition [].

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